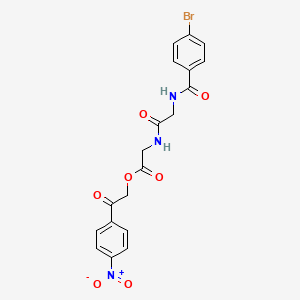![molecular formula C18H25N3S B4848973 3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4848973.png)
3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole is a compound that belongs to the class of triazole derivatives. It has been found to have significant biological activity, making it a promising candidate for use in scientific research.
Mechanism of Action
The exact mechanism of action of 3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from damage. It has also been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments is its broad spectrum of biological activity. This makes it useful for studying a variety of biological processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several areas of future research that could be pursued with 3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole. One area is to further investigate its mechanism of action in order to better understand how it exerts its biological effects. Another area is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, research could be conducted to investigate its potential as a novel therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections.
Scientific Research Applications
3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole has been found to have a variety of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been shown to have potential as a neuroprotective agent. These properties make it an attractive candidate for use in scientific research.
Properties
IUPAC Name |
3-cyclohexyl-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-3-21-17(16-7-5-4-6-8-16)19-20-18(21)22-13-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRDYZJQLQBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate](/img/structure/B4848890.png)
![3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4848891.png)
![N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4848894.png)


![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4848907.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4848915.png)

![N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4848925.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinone](/img/structure/B4848939.png)
![4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4848946.png)
![1-benzyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4848961.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4848977.png)
